

# Application Notes and Protocols for GSK2245035 in Human Cell Culture Systems

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Compound of Interest		
Compound Name:	GSK2245035 maleate	
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### Introduction

GSK2245035 is a highly potent and selective agonist of Toll-like receptor 7 (TLR7), a key component of the innate immune system. [1] Activation of TLR7, which is primarily expressed in the endosomal compartments of plasmacytoid dendritic cells (pDCs) and B cells, triggers a signaling cascade that leads to the production of type I interferons (IFNs), particularly IFN- $\alpha$ , and other pro-inflammatory cytokines. [2] This activity modulates the immune response, notably by suppressing T helper 2 (Th2) cell-mediated responses, which are characteristic of allergic diseases, and promoting T helper 1 (Th1) and regulatory T (Treg) cell responses. These application notes provide a summary of the in vitro effects of GSK2245035 in human cell culture systems and detailed protocols for its use.

## **Data Presentation**

The following tables summarize the quantitative effects of GSK2245035 on human immune cells in vitro.

Table 1: Potency of GSK2245035 in Human Peripheral Blood Mononuclear Cells (PBMCs)



Cell Type	Parameter	Value	Notes
Human PBMCs	IFNα Induction (pEC50)	9.3	Data from a study demonstrating the potent IFNα-inducing capability of GSK2245035.

Note: Further specific IC50/EC50 values for cytokine modulation are not readily available in the public domain and would likely be contained within proprietary company data.

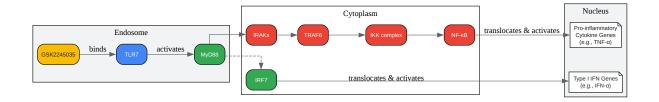
Table 2: Qualitative Effects of GSK2245035 on Cytokine Production in Human PBMCs from Allergic Donors

Cytokine	Effect	Cell Type	Conditions
IL-5	Reduced	PBMCs	In vitro culture with allergens
IL-13	Reduced	PBMCs	In vitro culture with allergens
IFN-y	Enhanced	PBMCs	In vitro culture with allergens
IL-10	Enhanced	PBMCs	In vitro culture with allergens

# Signaling Pathways and Experimental Workflows Signaling Pathway of GSK2245035 in Plasmacytoid Dendritic Cells (pDCs)

GSK2245035, as a TLR7 agonist, initiates an intracellular signaling cascade upon binding to TLR7 within the endosome of a pDC. This leads to the activation of transcription factors IRF7 and NF- $\kappa$ B, resulting in the production of IFN- $\alpha$  and other pro-inflammatory cytokines, respectively.





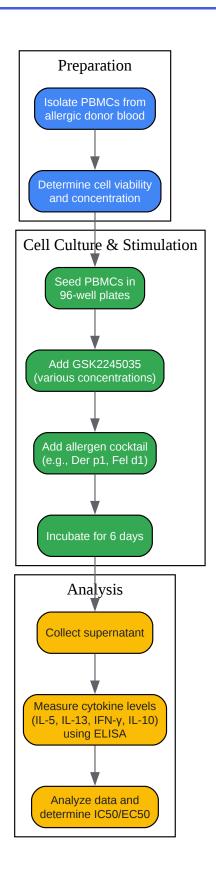
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Caption: GSK2245035 TLR7 signaling pathway in pDCs.

# Experimental Workflow: Assessing the Effect of GSK2245035 on Allergen-Induced Cytokine Production in Human PBMCs

This workflow outlines the key steps to investigate the immunomodulatory effects of GSK2245035 on PBMCs from allergic donors when challenged with a specific allergen.





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Caption: Workflow for analyzing GSK2245035 effects on PBMCs.



## **Experimental Protocols**

# Protocol 1: Evaluation of GSK2245035 on Allergen-Induced Cytokine Production from Human PBMCs

Objective: To determine the effect of GSK2245035 on the production of Th1 (IFN-y), Th2 (IL-5, IL-13), and regulatory (IL-10) cytokines from PBMCs of allergic donors upon in vitro allergen challenge.

#### Materials:

- GSK2245035
- Ficoll-Paque PLUS
- RPMI-1640 medium supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 μg/mL streptomycin
- Human PBMCs isolated from whole blood of donors with known allergies
- Allergen cocktail (e.g., recombinant Der p 1, Der f 2, Fel d 1, and natural ragweed allergen)
- 96-well cell culture plates
- ELISA kits for human IL-5, IL-13, IFN-y, and IL-10
- CO<sub>2</sub> incubator (37°C, 5% CO<sub>2</sub>)

#### Procedure:

- PBMC Isolation: Isolate PBMCs from fresh human blood using Ficoll-Paque PLUS density gradient centrifugation according to the manufacturer's instructions.
- Cell Counting and Seeding: Wash the isolated PBMCs twice with RPMI-1640 medium.
  Determine cell viability and concentration using a hemocytometer and trypan blue exclusion.
  Resuspend the cells in complete RPMI-1640 medium to a final concentration of 2 x 10<sup>6</sup>



cells/mL. Seed 100  $\mu$ L of the cell suspension (2 x 10 $^{5}$  cells) into each well of a 96-well plate. [3]

- GSK2245035 and Allergen Addition:
  - Prepare a serial dilution of GSK2245035 in complete RPMI-1640 medium.
  - Prepare the allergen cocktail at the desired final concentration (e.g., Der p 1 and Der f 2 at 1 μg/mL, Fel d 1 at 1.25 μg/mL, and ragweed at 125 μg/mL).[3]
  - Add 50 μL of the GSK2245035 dilution to the appropriate wells.
  - Add 50 μL of the allergen cocktail to the appropriate wells.
  - Include control wells: cells only, cells + allergen, and cells + GSK2245035 (without allergen).
- Incubation: Incubate the plate for 6 days at 37°C in a humidified atmosphere with 5% CO2.[3]
- Supernatant Collection: After incubation, centrifuge the plate at 400 x g for 5 minutes. Carefully collect the supernatant from each well and store at -80°C until analysis.
- Cytokine Measurement: Determine the concentrations of IL-5, IL-13, IFN-y, and IL-10 in the supernatants using commercial ELISA kits, following the manufacturer's instructions.
- Data Analysis: Calculate the percentage of inhibition of IL-5 and IL-13 production and the fold-increase in IFN-y and IL-10 production for each concentration of GSK2245035 compared to the allergen-only control. If a dose-response is observed, calculate the IC50 and EC50 values.

# Protocol 2: Assessment of Plasmacytoid Dendritic Cell (pDC) and B Cell Activation by GSK2245035

Objective: To evaluate the effect of GSK2245035 on the expression of activation markers on human pDCs and B cells.

Materials:



- GSK2245035
- Human PBMCs
- RPMI-1640 medium (as in Protocol 1)
- 24-well cell culture plates
- Flow cytometry staining buffer (e.g., PBS with 2% FBS and 0.05% sodium azide)
- Fluorochrome-conjugated antibodies against human:
  - o pDC markers: CD123, HLA-DR
  - B cell markers: CD19, CD20
  - Activation markers: CD80, CD86, CD69[4][5][6]
- Flow cytometer

#### Procedure:

- PBMC Culture: Isolate and prepare PBMCs as described in Protocol 1. Resuspend the cells in complete RPMI-1640 medium to a concentration of 1 x 10<sup>6</sup> cells/mL. Add 1 mL of the cell suspension to each well of a 24-well plate.
- GSK2245035 Stimulation: Add GSK2245035 to the wells at various concentrations. Include an unstimulated control.
- Incubation: Incubate the plate for 24-48 hours at 37°C in a humidified atmosphere with 5% CO<sub>2</sub>.
- · Cell Staining:
  - Harvest the cells from each well and transfer to flow cytometry tubes.
  - Wash the cells with flow cytometry staining buffer.



- Resuspend the cells in 100 μL of staining buffer containing the appropriate combination of fluorochrome-conjugated antibodies for pDC (anti-CD123, -HLA-DR, -CD80, -CD86) and B cell (anti-CD19 or -CD20, -CD69, -CD86) panels.
- Incubate for 30 minutes at 4°C in the dark.
- Flow Cytometry Analysis:
  - Wash the cells twice with staining buffer.
  - Resuspend the cells in 300-500 μL of staining buffer.
  - Acquire the samples on a flow cytometer.
- Data Analysis:
  - Gate on the pDC (CD123+HLA-DR+) and B cell (CD19+ or CD20+) populations.
  - Analyze the expression levels (e.g., mean fluorescence intensity or percentage of positive cells) of the activation markers (CD80, CD86, CD69) within each cell population for the different GSK2245035 concentrations compared to the unstimulated control.

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